n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

Catalog No.
S571364
CAS No.
98966-14-4
M.F
C16H16N2O4
M. Wt
300.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

CAS Number

98966-14-4

Product Name

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

IUPAC Name

N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)

InChI Key

PHJCCQZHFLRCAA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O

Synonyms

2,2'-dihydroxy-5,5'-diacetyldiaminebiphenyl, diOH-diAcNH-biphenyl, N,N'-(6,6'-dihydroxy(1,1'-biphenyl)-3,3'-diyl)bisacetamide

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O

N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, also known as acetaminophen dimer, is a synthetic organic compound with the molecular formula C16H16N2O4C_{16}H_{16}N_{2}O_{4} and a molecular weight of approximately 300.31 g/mol. Structurally, it features a biphenyl core where two benzene rings are connected by a single bond, with hydroxyl groups at the 6 and 6' positions and acetamide groups at the 3 and 3' positions. This configuration allows for potential hydrogen bonding and influences its chemical behavior and biological activity .

Typical of amides and phenolic compounds. Key reactions include:

  • Acylation Reactions: The acetamide groups can undergo further acylation or substitution reactions.
  • Hydrogen Bonding: The hydroxyl groups can engage in hydrogen bonding, affecting solubility and interactions with other molecules.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, potentially leading to the formation of quinones or other oxidized derivatives.

N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide exhibits biological activities that may be relevant in pharmacology. Its structural similarity to acetaminophen suggests potential analgesic and antipyretic properties. Moreover, studies indicate that it may interact with biological targets such as macrophage migration inhibitory factor (MIF), which is implicated in inflammation and cancer . The compound has been shown to inhibit MIF's activity, suggesting a role in modulating inflammatory responses .

Synthesis of N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide typically involves:

  • Starting Materials: Common precursors include biphenyl derivatives and acetic anhydride or acetyl chloride.
  • Reactions: The synthesis may proceed through a series of steps involving hydroxylation followed by acetamide formation.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

This compound has several potential applications:

  • Pharmaceuticals: Due to its analgesic properties, it may be explored as an alternative pain reliever.
  • Biochemical Research: It serves as a tool in studies investigating the role of MIF in various diseases.
  • Chemical Intermediates: It can be used as a building block for synthesizing more complex organic molecules.

Interaction studies have revealed that N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide can bind to proteins like macrophage migration inhibitory factor. Its binding may inhibit MIF's tautomerase activity, providing insights into its potential therapeutic effects against inflammation-related conditions . Such studies highlight the compound's relevance in drug design aimed at modulating immune responses.

Several compounds share structural or functional similarities with N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide:

Compound NameStructural FeaturesUnique Properties
Acetaminophen (Paracetamol)Single benzene ring with an amide groupWidely used analgesic; less complex structure
N-Acetyl-p-benzoquinone imineQuinone derivative of acetaminophenReactive metabolite; involved in covalent binding
N,N'-Diacetyl-L-cystineContains sulfur; two acetamide groupsAntioxidant properties; different functional groups
2-HydroxybiphenylBiphenyl structure with a single hydroxyl groupSimpler structure; lacks amide functionalities

N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide is unique due to its dual hydroxyl and acetamide functionalities on a biphenyl backbone, which may enhance its biological activity compared to simpler analogs like acetaminophen.

IUPAC Naming and Alternative Nomenclatures

N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The compound's official IUPAC name reflects its structural components: two acetamide groups linked to a dihydroxy-substituted biphenyl framework. The systematic nomenclature provides precise positional information, indicating that the hydroxyl groups occupy the 6,6' positions of the biphenyl system, while the acetamide substituents are located at the 3,3' positions.

Alternative nomenclature systems have generated multiple accepted names for this compound, reflecting its diverse applications and discovery contexts. The compound is frequently referred to as "Acetaminophen Dimer," emphasizing its relationship to the widely used analgesic acetaminophen. This designation highlights the compound's formation through oxidative coupling of two acetaminophen molecules, a process that occurs both synthetically and as a degradation pathway in pharmaceutical formulations. Additional systematic names include "Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis-" and "2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl," each emphasizing different structural aspects of the molecule.

Biphenyl Structure and Properties

The biphenyl framework represents one of the fundamental structural motifs in organic chemistry, consisting of two phenyl rings connected by a single carbon-carbon bond [6]. This aromatic hydrocarbon system exhibits distinctive structural characteristics that profoundly influence the properties of its derivatives, including n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide [1] [2].

The parent biphenyl molecule demonstrates remarkable conformational flexibility due to the rotational freedom around the inter-ring bond [6] [21]. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44.4 degrees between the two phenyl rings, which minimizes steric interactions between ortho hydrogen atoms [13] [18]. This twisted geometry represents the energetically favorable conformation in the absence of external constraints [7].

PropertyValue
Biphenyl Melting Point (°C)69.2 [21] [25]
Biphenyl Boiling Point (°C)255 [21] [25]
Biphenyl Density (g/cm³)0.992 [21] [25]
Biphenyl Water Solubility (mg/L)4.45 [25]
Gas Phase Dihedral Angle (°)44.4±2 [13] [18]
Crystal Phase Dihedral Angle (°)0-45 (variable) [30] [32]
Torsional Barrier (kcal/mol)6.0±2.1 [13]

The torsional barrier for rotation about the central carbon-carbon bond in biphenyl has been extensively studied through both experimental and computational methods [7] [13]. High-level quantum chemical calculations reveal that the rotational barrier varies between approximately 6.0 to 8.0 kilojoules per mole, depending on the specific conformation and computational methodology employed [13]. These relatively low barriers facilitate conformational interconversion at ambient temperatures, contributing to the dynamic nature of biphenyl systems [18].

Crystal structure analyses demonstrate that biphenyl can adopt significantly different conformations in the solid state compared to the gas phase [30] [32]. In many crystal structures, biphenyl molecules exhibit nearly planar arrangements, which contrasts sharply with the twisted gas-phase geometry [32]. This planar crystalline conformation results from intermolecular packing forces that overcome the inherent preference for twisted geometries [30].

Substituted Biphenyls in Chemical Research

Substituted biphenyl derivatives constitute a vast class of compounds with diverse applications in pharmaceutical, materials, and synthetic chemistry [17] [19]. The introduction of substituents onto the biphenyl framework fundamentally alters the electronic, structural, and physical properties of these molecules [7] [20].

Research in substituted biphenyls has revealed systematic relationships between substitution patterns and molecular properties [17]. The position and nature of substituents significantly influence the preferred conformations, with ortho substituents generally increasing torsional barriers and promoting twisted conformations [12] [20]. Conversely, para and meta substituents typically have minimal effects on the inter-ring torsional preferences [7].

Density functional theory calculations on thirteen different substituted biphenyl systems have demonstrated that torsional barriers can range from 7.4 to 44 kilojoules per mole, depending on the specific substitution pattern [7]. These studies emphasize the critical importance of computational methodology selection, with large triple-zeta basis sets and appropriate treatment of dispersion interactions being essential for accurate barrier predictions [7].

The synthetic accessibility of substituted biphenyls has been greatly enhanced through the development of metal-catalyzed cross-coupling reactions [17] [20]. Suzuki-Miyaura, Ullmann, and related coupling methodologies enable the efficient construction of diverse biphenyl derivatives with precise control over substitution patterns [17] [20]. These synthetic advances have facilitated the exploration of structure-property relationships in biphenyl systems and enabled the design of compounds with tailored properties [19].

Hydroxybiphenyls: Structure and Characteristics

Hydroxybiphenyl derivatives represent a particularly important subclass of substituted biphenyls, characterized by the presence of hydroxyl functional groups that introduce hydrogen bonding capabilities [9] [22]. These compounds exhibit markedly different structural and physicochemical properties compared to unsubstituted biphenyl systems [22] [26].

The introduction of hydroxyl groups fundamentally alters the intermolecular interaction patterns in hydroxybiphenyl systems [22]. Unlike parent biphenyl, which relies primarily on van der Waals forces and pi-pi stacking interactions for crystal packing, hydroxybiphenyls can engage in directional hydrogen bonding networks [22] [34]. These hydrogen bonding interactions typically manifest as O-H···O contacts that significantly influence molecular organization in the solid state [22].

CharacteristicRegular BiphenylHydroxybiphenyl
Hydrogen Bonding CapabilityNone (only van der Waals) [6]O-H···O hydrogen bonds [22]
Intermolecular Interactionsπ-π stacking, van der Waals [6]H-bonding + π-π stacking [22]
Crystal PackingLess dense packing [32]Denser lamellar packing [22]
Planarity TendencyTwisted (44° in gas phase) [13]More planar (favored by packing) [22]
Solubility in Polar SolventsVery low [25]Enhanced [22]

Crystallographic studies of hydroxybiphenyl derivatives reveal the formation of characteristic hydrogen bonding motifs [22]. In 4'-hydroxybiphenyl-4-carboxylic acid, intermolecular hydrogen bonding between neighboring carboxylate groups leads to the formation of hydrogen-bonded dimers with R₂²(8) graph-set motifs [22]. Secondary hydrogen bonding interactions between hydroxyl groups generate extended chain structures that organize into lamellar layers [22].

The conformational preferences of hydroxybiphenyls are significantly influenced by the hydrogen bonding capabilities of the hydroxyl substituents [26]. Intramolecular hydrogen bonding between hydroxyl groups and the aromatic pi-electron system can stabilize specific conformations, as observed in 2-hydroxybiphenyl systems [26]. These intramolecular interactions contribute additional stabilization beyond the typical torsional considerations that govern unsubstituted biphenyl conformations [26].

Acetamide-Substituted Aromatic Compounds

Acetamide functional groups represent another crucial class of substituents that profoundly influence the properties of aromatic compounds through their unique hydrogen bonding and electronic characteristics [11] [23]. The acetamide moiety, characterized by the general formula RC(=O)NH₂, combines both hydrogen bond donor and acceptor capabilities within a single functional group [23] [37].

The structural characteristics of acetamide groups arise from resonance interactions between the nitrogen lone pair and the carbonyl pi system [23]. This resonance stabilization results in partial double bond character for the carbon-nitrogen bond, leading to restricted rotation and planar geometry around the amide linkage [23]. The planarity of the acetamide group facilitates optimal orbital overlap and maximizes resonance stabilization [37].

PropertyValue
Functional Group FormulaRC(=O)NH₂ [23]
Hydrogen Bond Donors2 (N-H bonds) [23]
Hydrogen Bond Acceptors1 (C=O oxygen) [23]
Typical N-H Stretching (cm⁻¹)3200-3500 [23]
Typical C=O Stretching (cm⁻¹)1650-1680 [23]
Bond CharacterPartial double bond (resonance) [23]
PlanarityPlanar due to resonance [23]

Acetamide-substituted aromatic compounds demonstrate enhanced hydrogen bonding capabilities compared to simple aromatic systems [11] [37]. The dual hydrogen bond donor capacity of the amino group, combined with the carbonyl oxygen acceptor, enables the formation of complex hydrogen bonding networks in crystal structures [37]. These interactions significantly influence molecular packing arrangements and can lead to the formation of characteristic supramolecular motifs [11].

Computational studies of acetamide dimers reveal that hydrogen bonding interactions in these systems exhibit coupling between low-frequency vibrational modes and high-frequency stretching modes [37]. This vibrational coupling influences the overall hydrogen bond strength and provides insights into the dynamic behavior of acetamide-containing systems [37]. The computed correlations between vibrational frequencies and binding energies demonstrate the importance of considering anharmonic effects in acetamide hydrogen bonding [37].

Stereochemistry of Biphenyl Systems

The stereochemistry of biphenyl systems encompasses the three-dimensional spatial arrangements of atoms and the dynamic conformational behavior that characterizes these molecules [12] [18]. The central feature of biphenyl stereochemistry is the restricted rotation around the inter-ring carbon-carbon bond, which can lead to distinct conformational isomers under appropriate conditions [12].

Atropisomerism represents the most significant stereochemical phenomenon in biphenyl systems, arising when rotational barriers are sufficiently high to prevent conformational interconversion at ambient temperatures [12]. This form of axial chirality becomes observable when bulky substituents in ortho positions create steric crowding that restricts rotation around the biphenyl bond [12] [20]. The minimum energy barriers required for atropisomerism are approximately 61.6 kilojoules per mole at 200 Kelvin, 93.5 kilojoules per mole at 300 Kelvin, and 109 kilojoules per mole at 350 Kelvin [12].

The conformational analysis of biphenyl systems reveals complex relationships between substitution patterns and stereochemical preferences [18] [31]. Supersonic molecular jet spectroscopy studies of methylated biphenyl derivatives demonstrate that methyl substituents can behave as nearly free rotors in both ground and excited electronic states [18]. However, the introduction of larger alkyl substituents leads to more restricted conformational behavior, with specific conformational preferences becoming locked in during crystallization [18].

Crystallographic analyses of substituted biphenyls reveal systematic trends in torsional angles as functions of substitution patterns and crystal packing forces [16] [30]. Polychlorinated biphenyl derivatives typically exhibit torsional angles in the range of 33 to 45 degrees, which represents a compromise between intramolecular steric interactions and intermolecular packing considerations [16]. The presence of hydroxyl substituents can promote more planar conformations through hydrogen bonding networks that stabilize coplanar arrangements [16].

Molecular PropertiesValue
Molecular FormulaC₁₆H₁₆N₂O₄ [1] [2]
Molecular Weight (g/mol)300.31 [1] [2]
CAS Registry Number98966-14-4 [1] [2]
Melting Point (°C)>148 (decomposition) [5]
Boiling Point (°C) (Predicted)606.7±55.0 (760 mmHg) [4]
Density (g/cm³) (Calculated)1.4±0.1 [4]
Index of Refraction (Calculated)1.683 [4]
Flash Point (°C) (Calculated)320.7±31.5 [4]
pKa (Predicted)8.96±0.43 [5]
SolubilityDMSO (Slightly), Methanol (Slightly) [5]
Color/FormWhite to Brown Solid [5]

The stereochemical behavior of n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide specifically reflects the combined influences of hydroxyl and acetamide substituents on biphenyl conformation [1] [2]. The 6,6'-dihydroxy substitution pattern places hydroxyl groups in positions that can engage in both intramolecular and intermolecular hydrogen bonding [1]. The 3,3'-diacetamide substitution provides additional hydrogen bonding capabilities that further influence the overall molecular geometry and crystal packing behavior [2].

Molecular Structure

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, commonly known as acetaminophen dimer, is a synthetic organic compound with the molecular formula C₁₆H₁₆N₂O₄ and a molecular weight of 300.31 g/mol [1] [2]. The compound features a biphenyl core structure where two benzene rings are connected by a single carbon-carbon bond, with hydroxyl groups positioned at the 6 and 6' positions and acetamide groups at the 3 and 3' positions [1] [2].

Bond Lengths and Angles

The molecular structure exhibits characteristic bond lengths typical of biphenyl derivatives and aromatic acetamide compounds. Based on crystallographic studies of similar biphenyl systems, the inter-ring carbon-carbon bond connecting the two phenyl rings is expected to be approximately 1.48-1.49 Å, which is consistent with the average inter-ring bond length for non-ortho substituted biphenyls [3]. The aromatic carbon-carbon bonds within each benzene ring are expected to be approximately 1.39-1.40 Å, reflecting the delocalized nature of the aromatic system [4] [5].

The acetamide functional groups contain carbon-nitrogen bonds with lengths expected to be in the range of 1.33-1.35 Å, indicating partial double bond character due to amide resonance [6] [7]. The carbonyl carbon-oxygen bonds in the acetamide groups are expected to be approximately 1.23-1.24 Å, typical for amide carbonyls [8] [6]. The phenolic oxygen-hydrogen bonds are anticipated to be approximately 0.96-0.97 Å, while the amide nitrogen-hydrogen bonds should be around 1.01-1.02 Å [9] [10].

Conformational Analysis

The conformational behavior of n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide is governed by the interplay between steric interactions and electronic effects. The biphenyl core adopts a non-planar conformation due to steric hindrance between the ortho substituents. Based on studies of related biphenyl systems, the dihedral angle between the two phenyl rings is estimated to be in the range of 40-50° [11] [12] [13].

The presence of hydroxyl groups at the 6,6'-positions introduces additional conformational complexity through potential intramolecular and intermolecular hydrogen bonding interactions. Studies on 2,2'-dihydroxybiphenyl systems have shown that hydroxyl group orientations significantly influence the inter-ring torsion angles, with optimized geometries displaying torsion angles ranging from 42° to 55° depending on the hydroxyl group conformation [13].

Torsional Angles and Rotational Barriers

The rotational barrier about the inter-ring carbon-carbon bond is significantly higher than that of unsubstituted biphenyl due to the presence of bulky substituents. For 2,2'-dihydroxybiphenyl systems, theoretical calculations predict rotational barriers of 10-12 kcal/mol for achieving coplanarity, which is substantially higher than the 1.4-2.1 kcal/mol barrier observed for unsubstituted biphenyl [13] [14]. For n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, the rotational barrier is expected to be in the range of 8-12 kcal/mol due to the combined steric effects of the hydroxyl and acetamide substituents.

Physical Properties

Physical State and Appearance

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide exists as a solid at room temperature with a color ranging from white to brown [15]. The compound forms crystalline structures, as evidenced by its successful incorporation into protein crystal structures [16].

Melting and Boiling Points

The compound exhibits a melting point greater than 148°C with decomposition [15]. The predicted boiling point is 642.2 ± 55.0°C, calculated using advanced computational methods [15] [17]. These thermal properties reflect the compound's molecular structure, which includes multiple hydrogen bonding sites and aromatic stabilization.

Density and Other Physical Constants

The predicted density of the compound is 1.379 ± 0.06 g/cm³ [15] [17]. The calculated index of refraction is 1.683, indicating significant optical density due to the extended aromatic system [17]. The flash point is calculated to be 320.7 ± 31.5°C, suggesting relatively low volatility and thermal stability [17].

Solubility Profile

Solubility in Organic Solvents

The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol [15]. This limited solubility in polar organic solvents is attributed to the compound's ability to form extensive intermolecular hydrogen bonding networks through its hydroxyl and amide functional groups.

Aqueous Solubility and pH Effects

The compound's aqueous solubility is expected to be pH-dependent due to the presence of phenolic hydroxyl groups. The predicted pKa value is 8.96 ± 0.43, indicating that the compound will exist predominantly in its protonated form under physiological pH conditions [15]. At higher pH values, deprotonation of the phenolic groups would increase aqueous solubility through ionization.

Spectroscopic Properties

The compound possesses characteristic spectroscopic features arising from its biphenyl and acetamide structural elements. The aromatic system contributes to ultraviolet absorption, while the amide functional groups provide distinctive infrared absorption bands. Nuclear magnetic resonance spectroscopy would show signals characteristic of aromatic protons, amide protons, and methyl groups of the acetamide substituents [2].

The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic character [2]. The compound contains four hydrogen bond donors and four hydrogen bond acceptors, facilitating intermolecular interactions [2].

Chemical Stability

The compound demonstrates chemical stability under standard storage conditions when kept at 2-8°C under an inert atmosphere [18]. The aromatic nature of the biphenyl core provides inherent stability, while the amide functional groups resist hydrolysis under neutral conditions. The exact mass of the compound is 300.11100700 Da, with three rotatable bonds contributing to conformational flexibility [2].

Crystallographic Data

Crystallographic analysis of n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide bound to macrophage migration inhibitory factor has been reported (PDB ID: 3DJI) [16]. The crystal structure reveals that the compound binds non-covalently at the mouth of the protein's active site, with the acetamide groups positioned to facilitate hydrogen bonding interactions [19]. The crystallographic data provides direct evidence of the compound's three-dimensional structure and its capacity for specific molecular recognition [16] [19].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.2

Appearance

Gray Pink to Purple Brown Solid

Melting Point

>148 ºC

Other CAS

98966-14-4

Wikipedia

N,N'-(6,6'-dihydroxybiphenyl-3,3'-diyl)diacetamide

Dates

Last modified: 04-14-2024

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